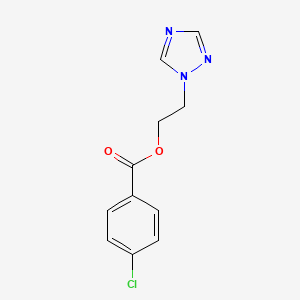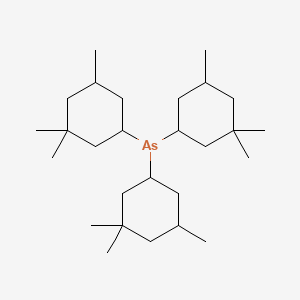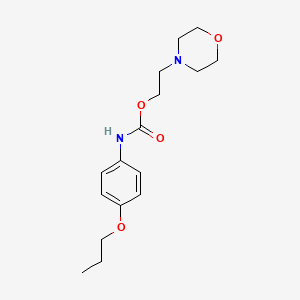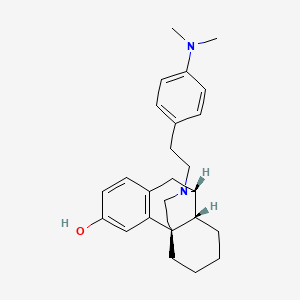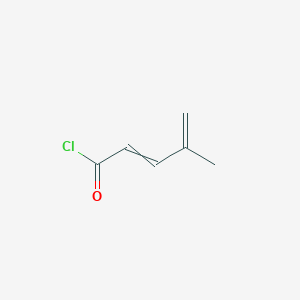
4-Methylpenta-2,4-dienoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpenta-2,4-dienoyl chloride is an organic compound with the molecular formula C6H7ClO. It is a derivative of penta-2,4-dienoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylpenta-2,4-dienoyl chloride can be synthesized through the reaction of 4-methylpenta-2,4-dienoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The purity of the final product is ensured through distillation and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylpenta-2,4-dienoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The conjugated diene system allows for addition reactions with electrophiles.
Hydrolysis: In the presence of water, it hydrolyzes back to the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3), primary amines (R-NH2), or alcohols (R-OH) are used under mild conditions.
Addition Reactions: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) can add across the double bonds.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used.
Major Products Formed
Nucleophilic Substitution: Produces amides, esters, or thioesters.
Addition Reactions: Forms dihalides or halohydrins.
Hydrolysis: Yields 4-methylpenta-2,4-dienoic acid.
Applications De Recherche Scientifique
4-Methylpenta-2,4-dienoyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving acyl chlorides.
Medicine: Potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylpenta-2,4-dienoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on proteins, enzymes, or other organic molecules. The pathways involved are typically nucleophilic acyl substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penta-2,4-dienoyl chloride: Lacks the methyl group at the 4-position.
4-Methylpentanoyl chloride: Saturated analog without the conjugated diene system.
3-Methylpenta-2,4-dienoyl chloride: Methyl group at the 3-position instead of the 4-position.
Uniqueness
4-Methylpenta-2,4-dienoyl chloride is unique due to the presence of both a conjugated diene system and an acyl chloride functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis.
Propriétés
Numéro CAS |
66343-30-4 |
|---|---|
Formule moléculaire |
C6H7ClO |
Poids moléculaire |
130.57 g/mol |
Nom IUPAC |
4-methylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C6H7ClO/c1-5(2)3-4-6(7)8/h3-4H,1H2,2H3 |
Clé InChI |
MWRYUVJVPFYAOS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



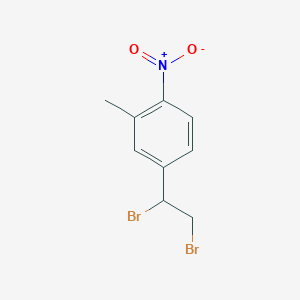
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)

![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
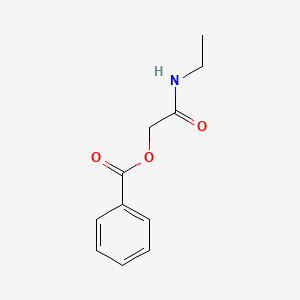

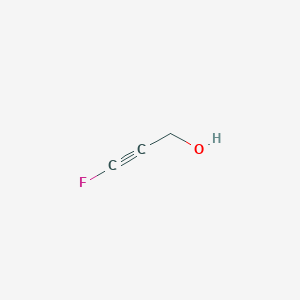
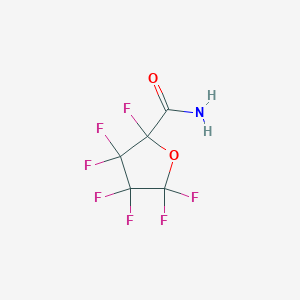
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
